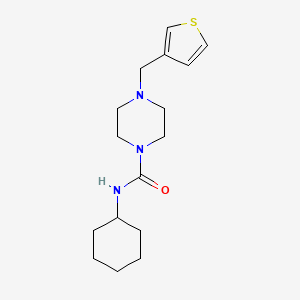

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3OS/c20-16(17-15-4-2-1-3-5-15)19-9-7-18(8-10-19)12-14-6-11-21-13-14/h6,11,13,15H,1-5,7-10,12H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFDEXRYYGSZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as TBHP (tert-Butyl hydroperoxide).

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: TBHP in toluene.

Reduction: LiAlH4 in dry ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding amines.

Scientific Research Applications

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is used in various scientific research applications:

Medicinal Chemistry: It is explored for its potential therapeutic properties.

Material Science: The compound’s unique structure makes it valuable in the development of new materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: These include compounds like trimetazidine and ranolazine, which also contain piperidine moieties and exhibit significant biological activity.

Thiophene Derivatives: Compounds such as suprofen and articaine, which have thiophene frameworks and are used in medicinal applications.

Uniqueness

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide stands out due to its combined piperazine and thiophene structures, offering a unique set of properties that make it valuable in both medicinal chemistry and material science.

Biological Activity

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine core substituted with a cyclohexyl group and a thiophene moiety. This structural configuration is thought to contribute to its biological efficacy.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound, demonstrating its effectiveness against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Efficacy

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 32 µg/mL |

| Gram-negative Bacteria | 64 µg/mL |

| Fungi | 128 µg/mL |

These results indicate that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

These findings suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to cell death.

- Disruption of Membrane Integrity : The interaction with cellular membranes may compromise their integrity, particularly in microbial cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antimicrobial Resistance : A study demonstrated that this compound could restore sensitivity in antibiotic-resistant strains of Staphylococcus aureus when used in combination with conventional antibiotics.

- Cancer Treatment Trials : Preliminary trials involving animal models showed promising results in tumor reduction when treated with this compound alongside established chemotherapeutics.

Future Research Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and long-term safety profile.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.

- Formulation Development : To optimize delivery methods for enhanced bioavailability.

Q & A

Q. Table 1. Key Reaction Conditions for Carboxamide Formation

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF/DCM (1:1) | Maximizes coupling efficiency | |

| Coupling Agent | HATU | Reduces racemization | |

| Temperature | 60–80°C | Balances reactivity/stability |

Q. Table 2. Analytical Parameters for Structural Validation

| Technique | Critical Data Points | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.2–7.4 (thiophene-H), δ 1.2–1.8 (cyclohexyl) | |

| HRMS (ESI+) | [M+H]⁺ = 377.2012 (calc. 377.2015) | |

| X-ray Diffraction | C=O···H-N hydrogen bond (1.9 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.